molecular formula C12H14N2O3 B11792842 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

Cat. No.: B11792842
M. Wt: 234.25 g/mol
InChI Key: OCYOBWMNWBOTRL-UHFFFAOYSA-N
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Description

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and furan moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at the nitrogen atom.

    Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of a suitable precursor such as a 1,4-dicarbonyl compound.

    Coupling Reaction: The pyrazole and furan rings are coupled together using a suitable linker, such as a methylene group, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The pyrazole and furan rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules. The carboxylic acid group can also form ionic interactions with positively charged residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: A simpler pyrazole derivative with similar reactivity.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with an ethyl group at the nitrogen atom.

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

Uniqueness

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both pyrazole and furan rings in its structure. This dual functionality allows for a wider range of chemical reactions and biological activities compared to simpler pyrazole or furan derivatives. The combination of these two heterocycles in a single molecule can also enhance its binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-[(1-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-3-14-8(2)6-9(13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI Key

OCYOBWMNWBOTRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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